molecular formula C23H21N5 B11932329 Pkr-IN-C51

Pkr-IN-C51

货号: B11932329
分子量: 367.4 g/mol
InChI 键: IDAWNFCAFDXMER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pkr-IN-C51 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

化学反应分析

Types of Reactions: Pkr-IN-C51 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .

作用机制

Pkr-IN-C51 exerts its effects by competitively inhibiting the ATP-binding site of PKR. This inhibition prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF-2α), which is a key step in the activation of PKR. By blocking this pathway, this compound effectively reduces the downstream signaling events mediated by PKR, including the activation of transcription factors such as NF-κB and p53 . This inhibition can lead to reduced apoptosis, inflammation, and antiviral responses in cells .

属性

分子式

C23H21N5

分子量

367.4 g/mol

IUPAC 名称

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28)

InChI 键

IDAWNFCAFDXMER-UHFFFAOYSA-N

规范 SMILES

CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)NCCC4=CNC5=CC=CC=C54

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。